molecular formula C14H17ClN2O2S B2820000 3-chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide CAS No. 1421584-90-8

3-chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

Cat. No. B2820000
CAS RN: 1421584-90-8
M. Wt: 312.81
InChI Key: HYKBVNTXBNLPGF-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of similar compounds often starts with the reaction between maleic anhydride and aromatic amines, which leads to the opening of the ring to yield a specific intermediate . This intermediate can then react with thionyl chloride (SOCl2) to afford the desired compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction between maleic anhydride and aromatic amines, followed by a reaction with thionyl chloride .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide, also known as 3-chloro-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzene-1-sulfonamide:

Antibacterial Agents

This compound has shown potential as an antibacterial agent. The presence of the sulfonamide group is known to inhibit bacterial growth by interfering with the synthesis of folic acid, which is essential for bacterial DNA replication . Research has indicated that derivatives of this compound can be effective against a range of bacterial strains, making it a promising candidate for developing new antibiotics .

Anticancer Research

The pyrrolidine moiety in this compound is a versatile scaffold in medicinal chemistry, often used in the design of anticancer agents . Studies have demonstrated that modifications of this compound can lead to the development of molecules that inhibit cancer cell proliferation by targeting specific enzymes and pathways involved in cell division .

Photodynamic Therapy

In photodynamic therapy (PDT), compounds like this one can be used as photosensitizers. When exposed to light, they produce reactive oxygen species that can kill cancer cells. This application is particularly useful in treating localized cancers and certain skin conditions.

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. : Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. : Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. : Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. : Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. : Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. : Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

Future Directions

The future directions for this compound could involve further exploration of its potential uses in the treatment of human diseases. The pyrrolidine ring in the compound provides a versatile scaffold for the design of new compounds with different biological profiles .

properties

IUPAC Name

3-chloro-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2S/c15-13-6-5-7-14(12-13)20(18,19)16-8-1-2-9-17-10-3-4-11-17/h5-7,12,16H,3-4,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKBVNTXBNLPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

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